molecular formula C9H14N2O4S B12820102 Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate

Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate

Cat. No.: B12820102
M. Wt: 246.29 g/mol
InChI Key: AIXGBRBCDWNZIU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound features an ethyl ester group, a methylsulfonyl group, and a substituted imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.

  • Introduction of the Methylsulfonyl Group: : The methylsulfonyl group can be introduced via sulfonation reactions. This step usually involves the reaction of the imidazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

  • Esterification: : The final step involves the esterification of the carboxylic acid derivative of the imidazole compound with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as advanced purification techniques like crystallization and chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The imidazole ring can participate in various interactions, including π-π stacking and coordination with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.

    Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid: The free acid form, which may have different pharmacokinetic properties compared to the ester derivatives.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and the methylsulfonyl group, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

ethyl 2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O4S/c1-4-15-8(12)5-7-6-10-9(11(7)2)16(3,13)14/h6H,4-5H2,1-3H3

InChI Key

AIXGBRBCDWNZIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(N1C)S(=O)(=O)C

Origin of Product

United States

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